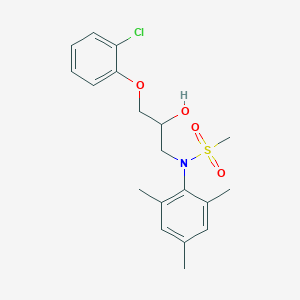

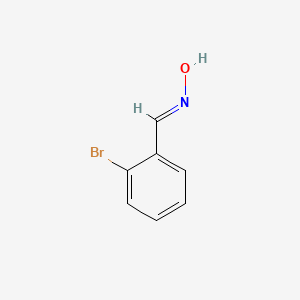

![molecular formula C22H21N5O4 B2503991 N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941914-93-8](/img/structure/B2503991.png)

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that may be related to the family of acetamide derivatives. While the specific compound is not directly studied in the provided papers, similar compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide and its derivatives have been synthesized and characterized, suggesting that similar methodologies could be applied to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with key intermediates. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, and the product was crystallized using a toluene and methanol mixture . Similarly, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopies, and DFT calculations . For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental and theoretical methods, with the geometrical parameters found to be in agreement with XRD data . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from studies on similar compounds. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for instance, was used to determine charge transfer within the molecule, which is indicative of potential reactivity . Additionally, the presence of intramolecular and intermolecular hydrogen bonds, as observed in the crystal structure of related compounds, can influence the chemical behavior and stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by a variety of analytical techniques. The compound 2-phenyl-N-(pyrazin-2-yl)acetamide was characterized using elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide comprehensive information about the stability, electronic properties, and intermolecular interactions of the compound, which are crucial for understanding its behavior in different environments.

Scientific Research Applications

Synthesis of Novel Derivatives

- A study by Rahmouni et al. (2014) explored the synthesis of new derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, which are structurally related to the chemical . This research highlights the versatility of pyrazolo[3,4-d]pyrimidin derivatives in synthesizing novel compounds with potential biological activities (Rahmouni et al., 2014).

Coordination Complexes and Antioxidant Activity

- Chkirate et al. (2019) discussed the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activities, suggesting potential applications in combatting oxidative stress-related conditions (Chkirate et al., 2019).

Antitumor Activity

- El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity. One derivative showed promising activity against human breast adenocarcinoma cell lines, indicating potential therapeutic applications (El-Morsy et al., 2017).

Antimicrobial Activity

- Research by Bondock et al. (2008) demonstrated the antimicrobial activity of new heterocycles incorporating pyrazole moieties. These findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Stable Isotope-Labeled Compounds

- Lin and Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agent RWJ-416457, which includes a pyrazole moiety. This highlights the use of stable isotope labeling for drug development and pharmacokinetic studies (Lin & Weaner, 2012).

Solvent Effects on Synthesis

- Sayed et al. (1993) investigated the effect of different solvents on the synthesis of pyridazinones. This research offers insights into how solvent choice can influence the properties and yields of synthesized compounds (Sayed et al., 1993).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-14-17-12-23-27(16-7-5-4-6-8-16)21(17)22(29)26(25-14)13-20(28)24-15-9-10-18(30-2)19(11-15)31-3/h4-12H,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLCFNRAHJVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

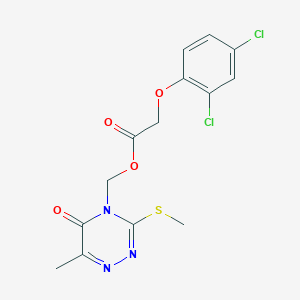

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

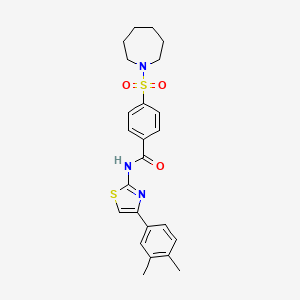

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

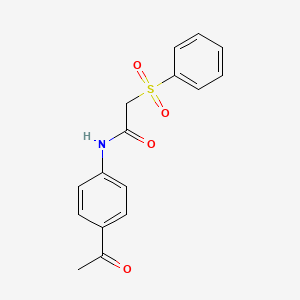

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)